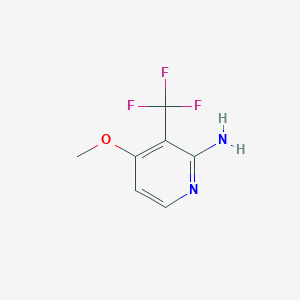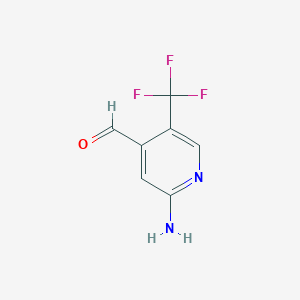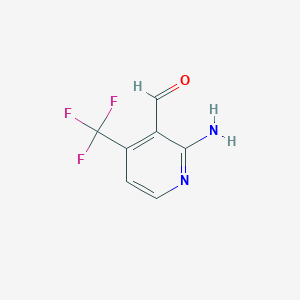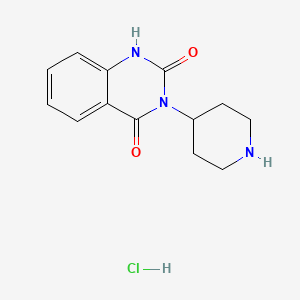
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Descripción general
Descripción
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized and studied for its biological activity in various fields of research, including cancer treatment, neuroscience, and cardiovascular disease.
Aplicaciones Científicas De Investigación
Efficacy and Safety in Psychotic and Mood Disorders
Lurasidone, a compound with a structure related to 3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride, has been studied for its efficacy and safety in the treatment of psychotic and mood disorders. Research findings indicate that Lurasidone is effective and well-tolerated for short-term treatment of schizophrenia and acute bipolar depression. It has a low risk of inducing weight gain, metabolic, or cardiac abnormalities, although its risk of akathisia may exceed that of other modern antipsychotics. Long-term testing in schizophrenia and bipolar disorder, as well as testing for other indications, is required (Pompili et al., 2018).
Alzheimer's Disease Treatment
Donepezil hydrochloride, a piperidine derivative, is a reversible central acetylcholinesterase inhibitor approved for the treatment of mild-to-moderate Alzheimer's disease. It is well-absorbed orally and reaches therapeutic levels in doses of 5-10 mg/day. Donepezil demonstrates significant improvement in cognition, global function, and activities of daily living compared with placebo-treated patients with vascular dementia, showing potential therapeutic benefits for other neurological conditions (Román & Rogers, 2004).
Antimalarial Efficacy
Piperaquine, a bisquinoline antimalarial drug, is used in combination therapies such as dihydroartemisinin–piperaquine (DHA–PQP), which has shown high efficacy and safety against uncomplicated Plasmodium falciparum and Plasmodium vivax malaria. Cure rates are consistently above 95%, indicating the significant therapeutic potential of piperaquine-based combinations for malaria treatment (Gargano et al., 2011).
Chemokine CCR3 Receptor Antagonists
The chemokine receptor CCR3, involved in allergic diseases like asthma and allergic rhinitis, is targeted by small molecule antagonists for treatment. Various classes of CCR3 antagonists, including (bi)piperidine and piperazine derivatives, have been studied for their efficacy in inhibiting intracellular calcium mobilization and eosinophil chemotaxis induced by CCR3 agonist ligands in vitro, demonstrating the potential for treating allergic conditions (Willems & IJzerman, 2009).
Propiedades
IUPAC Name |
3-piperidin-4-yl-1H-quinazoline-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c17-12-10-3-1-2-4-11(10)15-13(18)16(12)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDKVGWFPSOSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=CC=CC=C3NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



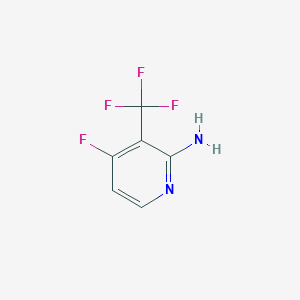


![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)
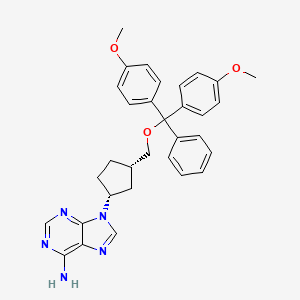
![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)
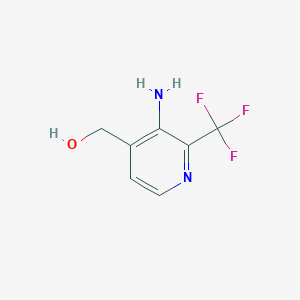
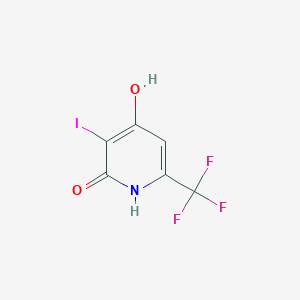
![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)
![Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409244.png)
![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)
